1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one
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Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one is a synthetic organic compound that features both indole and quinoline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from 2-methylindole, the indole ring can be functionalized at the 3-position.
Formation of the Quinoline Moiety: Quinoline can be synthesized through the Skraup synthesis or other methods.
Coupling Reaction: The indole and quinoline moieties can be coupled via a sulfanyl linkage using reagents such as thiols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at reactive positions on the indole or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced indole or quinoline rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one would depend on its specific biological target. Generally, compounds with indole and quinoline moieties can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one: can be compared with other indole-quinoline derivatives.
This compound: is unique due to its specific substitution pattern and the presence of both indole and quinoline moieties.
Uniqueness
The uniqueness of this compound lies in its potential to exhibit a combination of biological activities associated with both indole and quinoline structures, making it a versatile compound for research and development.
Biological Activity
1-(2-methyl-1H-indol-3-yl)-2-(quinolin-2-ylsulfanyl)ethan-1-one, a compound featuring both indole and quinoline moieties, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H12N2S. Its structure consists of an indole ring substituted at the 2-position with a methyl group and a quinoline ring linked through a sulfanyl group.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to involve the induction of apoptosis in cancer cells, particularly those that are rapidly dividing.
Table 1: Summary of Anticancer Studies
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A549 | 10 | Apoptosis induction | |
HT-29 | 15 | Cell cycle arrest | |
Jurkat | 12 | Caspase activation |
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and inducing oxidative stress within microbial cells.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 8 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It appears to modulate signaling pathways involved in cell proliferation and apoptosis. Notably, it may inhibit key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are often upregulated in cancerous tissues.
Case Study 1: Anticancer Effects
In a study investigating the effects of the compound on lung cancer cells (A549), researchers observed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound effectively induced programmed cell death through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with rifampicin. This suggests potential for developing combination therapies for resistant strains.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-quinolin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-20(15-7-3-5-9-17(15)21-13)18(23)12-24-19-11-10-14-6-2-4-8-16(14)22-19/h2-11,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFFGGXASQALOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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